

# A Technical Guide to Ethyl 2-methylbutanoate-d9

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## Compound of Interest

Compound Name: Ethyl 2-methylbutanoate-d9

Cat. No.: B15556850

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## Introduction

**Ethyl 2-methylbutanoate-d9** is a deuterated stable isotope-labeled analog of ethyl 2-methylbutanoate. Ethyl 2-methylbutanoate is a volatile organic compound and a fatty acid ethyl ester naturally found in a variety of fruits, such as apples and oranges, and is known for its characteristic sweet, apple-like aroma. The deuterated version, where nine hydrogen atoms have been replaced by deuterium, serves as a valuable internal standard for quantitative analysis in various scientific disciplines, including flavor and fragrance research, metabolomics, and drug development. Its use in isotope dilution mass spectrometry allows for precise and accurate quantification of its non-deuterated counterpart in complex matrices.

## Chemical and Physical Properties

This section summarizes the key chemical and physical properties of **Ethyl 2-methylbutanoate-d9** and its non-deuterated analog.

Property	Ethyl 2-methylbutanoate-d9	Ethyl 2-methylbutanoate
Chemical Formula	C <sub>7</sub> H <sub>5</sub> D <sub>9</sub> O <sub>2</sub> [1][2][3]	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub> [4][5]
Molecular Weight	139.24 g/mol [1][2][3]	130.18 g/mol [4][5]
IUPAC Name	ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate[6]	ethyl 2-methylbutanoate[4]
Synonyms	(±)-Ethyl 2-Methylbutyrate-d9, 2-Methylbutanoic-d9 acid ethyl ester	Berry butyrate, Ethyl 2-methylbutanoate[5]
Appearance	Colorless oily liquid with a fruity odor (inferred from non-deuterated form)[4]	Colorless oily liquid with a fruity odor[4]
Boiling Point	Not specified	133 °C[5]
Density	Not specified	0.865 g/mL at 25 °C[5]
Refractive Index	Not specified	n <sub>20</sub> /D 1.397[5]

## Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter for its use in quantitative analysis.

Parameter	Value	Source
Isotopic Purity	99 atom % D	LGC Standards[6]
Chemical Purity	min 98%	LGC Standards[6]

## Experimental Protocols

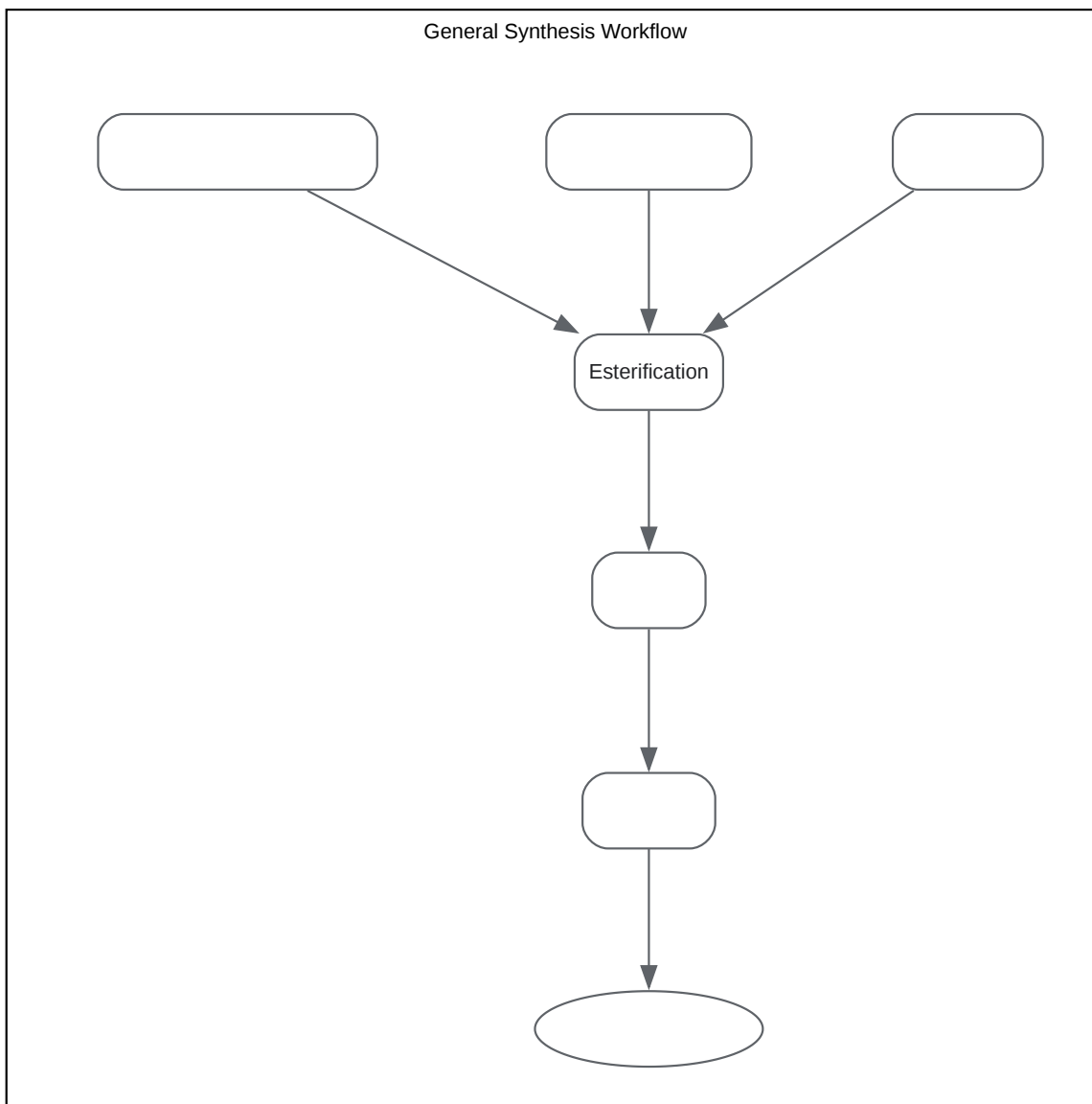
### General Synthesis of Deuterated Ethyl Esters

While a specific, detailed protocol for the synthesis of **Ethyl 2-methylbutanoate-d9** is not readily available in the public domain, a general approach can be inferred from the synthesis of similar deuterated esters. The synthesis would typically involve the esterification of a deuterated carboxylic acid with a deuterated alcohol under acidic conditions.

Example General Procedure (Hypothetical for **Ethyl 2-methylbutanoate-d9**):

- Starting Materials: 2-Methylbutanoic acid-d9 and ethanol-d6.
- Reaction: The deuterated acid and alcohol are reacted in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reaction Conditions: The reaction mixture is typically heated under reflux to drive the esterification to completion.
- Work-up: After the reaction is complete, the mixture is cooled, and the ester is extracted with a suitable organic solvent. The organic layer is washed with a basic solution to remove any unreacted acid and then with brine.
- Purification: The crude ester is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of a deuterated ester.



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A generalized workflow for the synthesis of deuterated esters.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the analysis of volatile compounds like **Ethyl 2-methylbutanoate-d9** and for determining its isotopic purity. The following is a representative GC-MS protocol adapted from the analysis of deuterated esters in a biological matrix.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A suitable capillary column for the separation of volatile esters, such as a Carbowax column.<sup>[1]</sup>

Oven Temperature Program:

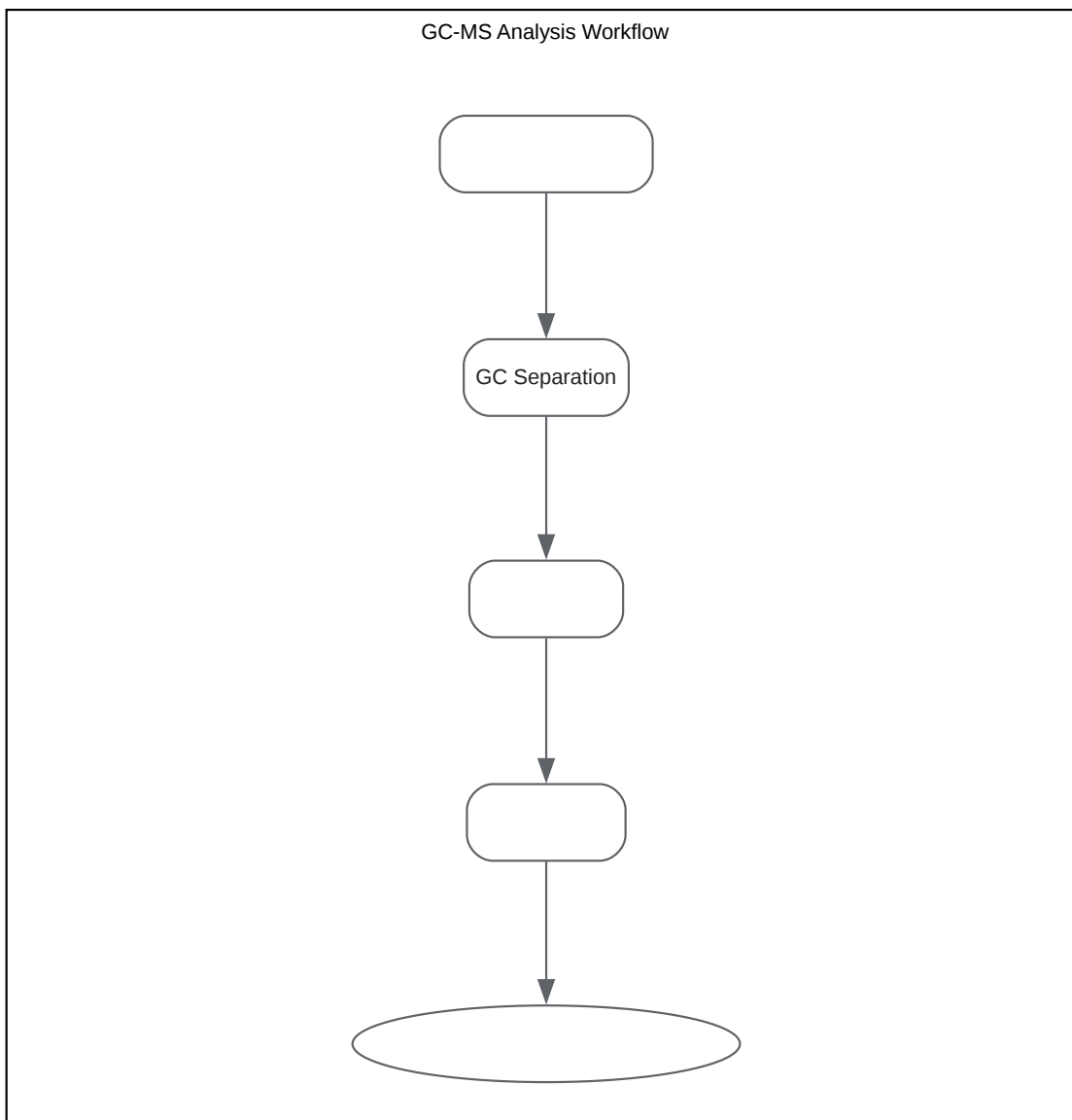
- Initial temperature: 40°C, hold for 10 minutes
- Ramp 1: Increase to 100°C at a rate of 3°C/minute
- Ramp 2: Increase to 220°C at a rate of 5°C/minute<sup>[1]</sup>

Carrier Gas: Helium

Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Full scan or selected ion monitoring (SIM) to enhance sensitivity and selectivity for the deuterated and non-deuterated analytes.

Isotopic Purity Determination: The isotopic purity can be determined by analyzing the mass spectrum of the compound. The relative intensities of the molecular ion peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species are used to calculate the isotopic enrichment.



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A typical workflow for GC-MS analysis of deuterated compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For **Ethyl 2-methylbutanoate-d<sub>9</sub>**, both <sup>1</sup>H and <sup>13</sup>C NMR would be used for characterization.

**Expected <sup>1</sup>H NMR Spectrum:** Due to the replacement of all nine protons with deuterium, the <sup>1</sup>H NMR spectrum of pure **Ethyl 2-methylbutanoate-d<sub>9</sub>** is expected to show no signals. The absence of proton signals would confirm the high isotopic enrichment of the compound. Any residual proton signals would indicate the presence of partially deuterated or non-deuterated impurities.

**Expected <sup>13</sup>C NMR Spectrum:** The <sup>13</sup>C NMR spectrum of **Ethyl 2-methylbutanoate-d<sub>9</sub>** will be significantly different from its non-deuterated counterpart due to the coupling between carbon and deuterium atoms (C-D coupling). The signals for the deuterated carbon atoms will appear as multiplets, and their chemical shifts may be slightly different due to the isotopic effect.

Reference <sup>1</sup>H and <sup>13</sup>C NMR data for non-deuterated Ethyl 2-methylbutanoate can be found in public databases such as PubChem.[\[4\]](#)

## Applications in Research

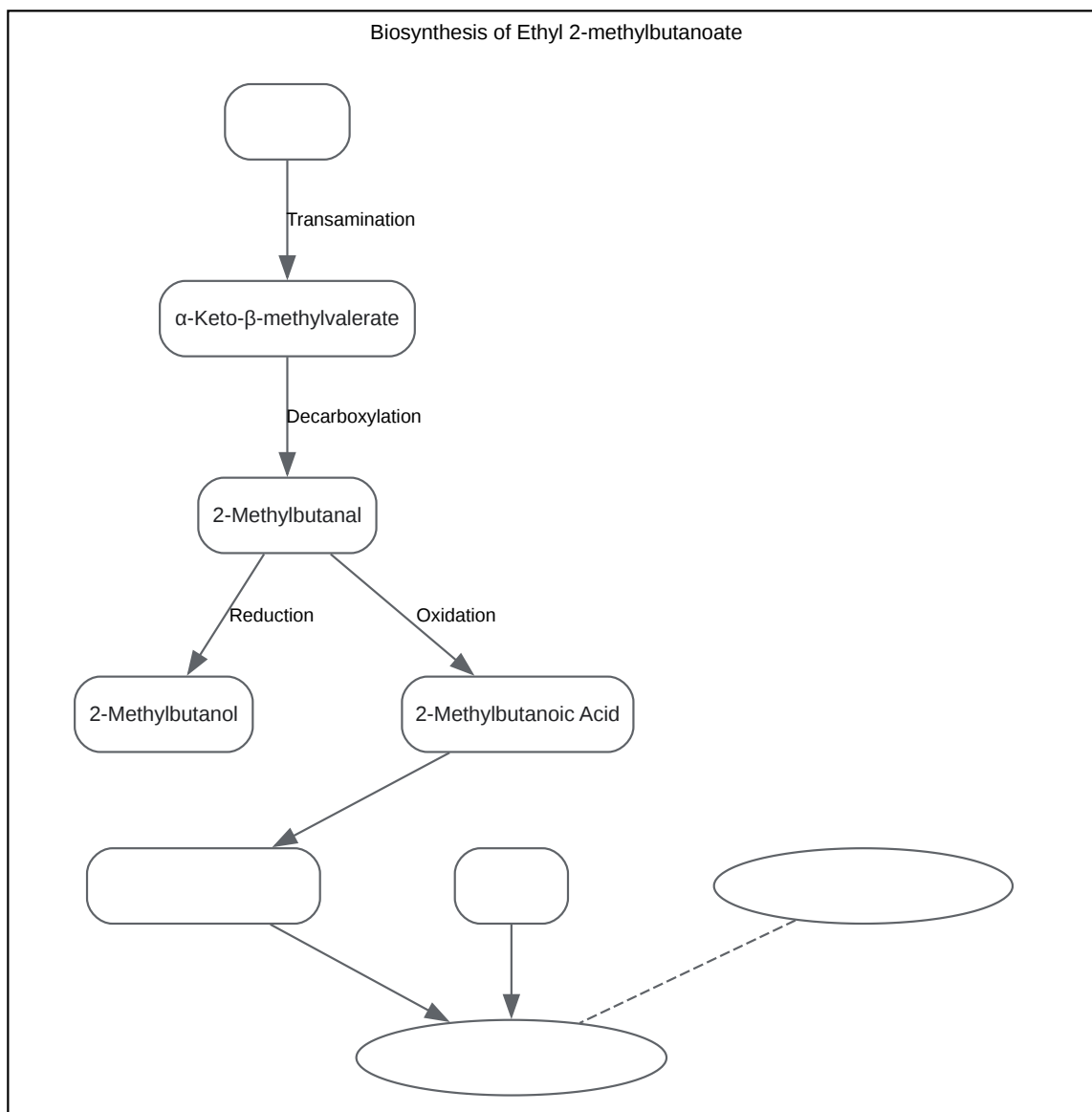
**Ethyl 2-methylbutanoate-d<sub>9</sub>** is primarily used as an internal standard in quantitative mass spectrometry-based studies. Its applications span various fields:

- **Flavor and Fragrance Analysis:** To accurately quantify the concentration of ethyl 2-methylbutanoate in food, beverages, and consumer products.
- **Metabolomics:** As a tracer to study the biosynthesis and metabolism of branched-chain esters in biological systems. For example, it has been used to investigate the biosynthetic pathways of flavor compounds in apples.
- **Pharmacokinetics:** In drug development, deuterated standards are used to quantify the concentration of a drug or its metabolites in biological fluids.

## Biosynthetic Pathway of 2-Methylbutanoate Esters in Plants

The biosynthesis of 2-methylbutanoate esters, such as ethyl 2-methylbutanoate, in plants like apples originates from the amino acid isoleucine. The following diagram illustrates the key

steps in this pathway.



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